(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
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Overview
Description
(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the thiazole family It is characterized by the presence of a thiazole ring, a morpholine ring, and a chlorobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as piperidine or morpholine. The reaction is carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:
Step 1: Dissolve thiazolidine-2,4-dione in ethanol.
Step 2: Add 2-chlorobenzaldehyde to the solution.
Step 3: Add a catalytic amount of piperidine or morpholine.
Step 4: Reflux the mixture for several hours.
Step 5: Cool the reaction mixture and filter the precipitate.
Step 6: Wash the precipitate with cold ethanol and dry it under vacuum.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antileishmanial activities.
Industry: Possible use as a corrosion inhibitor for mild steel.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. For example, its antileishmanial activity is attributed to its ability to inhibit pteridine reductase 1 (PTR1), an enzyme essential for the reduction of folate and biopterin in Leishmania species . The compound’s structure allows it to bind to the active site of PTR1, thereby inhibiting its activity and disrupting the parasite’s metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its combination of a thiazole ring, a morpholine ring, and a chlorobenzylidene group This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds
Properties
Molecular Formula |
C14H13ClN2O2S |
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Molecular Weight |
308.8 g/mol |
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H13ClN2O2S/c15-11-4-2-1-3-10(11)9-12-13(18)16-14(20-12)17-5-7-19-8-6-17/h1-4,9H,5-8H2/b12-9- |
InChI Key |
FXRFMKDWSSRPKF-XFXZXTDPSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C3=CC=CC=C3Cl)/S2 |
SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 |
Origin of Product |
United States |
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